2',3',4'-Trihydroxychalcone

Herbicide discovery C4 photosynthesis PEPC inhibition

Procure 2',3',4'-Trihydroxychalcone for its unique 2',3',4'-trihydroxy A-ring pattern that drives selective C4 PEPC inhibition (IC50 4.2 µM, 15-45x over C3) — a resistance-breaking herbicide lead unmatched by other trihydroxychalcones. It also acts as an ERα coligand with zero estrogenic agonist activity and minimal AhR off-targets. Verify exact substitution: generic 'trihydroxychalcone' is not functionally equivalent. Order now with full analytical documentation.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 1482-74-2
Cat. No. B600758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3',4'-Trihydroxychalcone
CAS1482-74-2
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)O)O
InChIInChI=1S/C15H12O4/c16-12(8-6-10-4-2-1-3-5-10)11-7-9-13(17)15(19)14(11)18/h1-9,17-19H
InChIKeyMSDGTBGJKOTHCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3',4'-Trihydroxychalcone (CAS 1482-74-2) Procurement Guide: Baseline Characteristics and Class Positioning


2',3',4'-Trihydroxychalcone (2',3',4'-THC) is a trihydroxylated chalcone (C15H12O4, MW 256.25) characterized by three hydroxyl groups at the 2', 3', and 4' positions on the A-ring of the chalcone scaffold [1]. This specific ortho-trihydroxy substitution pattern on a single aromatic ring distinguishes it from other biologically active chalcones such as butein (2',4,4'-trihydroxy), isoliquiritigenin (2',4',4-trihydroxy), and phloretin (dihydrochalcone). The compound exhibits a melting point of 169-170°C, a calculated LogP of approximately 3.2, and a topological polar surface area of 77.8 Ų, indicating moderate lipophilicity suitable for membrane permeability in cellular assays .

2',3',4'-Trihydroxychalcone vs. Analogs: Why Hydroxyl Position Dictates Biological Selectivity and Procurement Decisions


The biological activity of hydroxylated chalcones is exquisitely sensitive to the number and position of hydroxyl substituents on the A- and B-rings. Simple substitution with other trihydroxychalcones such as isoliquiritigenin (2',4,4'-trihydroxy) or butein (2',4,4'-trihydroxy) is not functionally equivalent. Structure-activity relationship (SAR) studies demonstrate that the 2',3',4'-trihydroxy A-ring configuration confers a unique combination of properties: potent and selective inhibition of C4 plant phosphoenolpyruvate carboxylase (PEPC) not observed with other chalcones [1]; a distinct estrogen receptor α (ERα) reprogramming mechanism that differs fundamentally from both agonists and antagonists [2]; and a markedly reduced aryl hydrocarbon receptor (AhR) agonist profile compared to 2,2'-dihydroxy-substituted chalcones [3]. These functional differences are directly attributable to the specific hydroxylation pattern and cannot be extrapolated from in-class analogs. Procurement of a generic 'trihydroxychalcone' without verifying the exact substitution pattern risks experimental failure due to divergent target engagement and off-target effects.

Quantitative Differentiation of 2',3',4'-Trihydroxychalcone: Evidence-Based Selection Criteria vs. Butein, Isoliquiritigenin, and In-Class Analogs


Selective Inhibition of C4 Plant PEPC: Herbicide Lead Differentiation from Pentahydroxychalcone Analog

2',3',4'-Trihydroxychalcone is a potent and highly selective inhibitor of phosphoenolpyruvate carboxylase (PEPC) from C4 plants, a key enzyme in the photosynthetic pathway of many problematic weeds. In a direct head-to-head comparison with the more hydroxylated analog 2',3',4',3,4-pentahydroxychalcone, 2',3',4'-trihydroxychalcone exhibited an IC50 of 4.2 μM against C4 PEPC while showing no inhibitory effect on C3 plant PEPC at the same concentration range, yielding a selectivity factor of 15-45 [1]. The pentahydroxychalcone analog was more potent (IC50 = 600 nM) but retained comparable C4/C3 selectivity. Importantly, at the whole-plant level, 2',3',4'-trihydroxychalcone demonstrated pronounced growth-inhibitory effects on the C4 weed Amaranthus retroflexus without measurable effects on oilseed rape, a C3 crop plant [1].

Herbicide discovery C4 photosynthesis PEPC inhibition Weed resistance

Estrogen Receptor α Reprogramming: Mechanistic Differentiation from SERMs and Other Chalcones

2',3',4'-Trihydroxychalcone (also designated CC7) acts as a novel estrogen receptor α (ERα) ligand that functions via a 'reprogramming' mechanism distinct from classical selective estrogen receptor modulators (SERMs) such as tamoxifen or raloxifene [1]. Unlike SERMs, 2',3',4'-THC does not act as a direct agonist or antagonist; instead, it binds concurrently with 17β-estradiol (E2) in the ERα ligand-binding pocket to produce a unique coliganded conformation that alters ERα-mediated gene regulation [2]. In bone-derived U2OS cells, the combination of 2',3',4'-THC with E2 regulated 824 genes not regulated by E2 alone (out of 1358 total regulated genes). Critically, 2',3',4'-THC blocked the proliferative action of E2 on human MCF-7 breast cancer cells and in mouse uterus, while preserving or enhancing beneficial ERα signaling in other tissues [1]. This reprogramming activity is not observed with other structurally related chalcones such as isoliquiritigenin or butein, which have been reported to act as ERα agonists (isoliquiritigenin IC50 = 7.8 μM for ERβ, 16 μM for ERα) [3].

Breast cancer Menopausal hormone therapy ERα modulator Reprogramming compound

Reduced Aryl Hydrocarbon Receptor (AhR) Agonism: A Favorable Off-Target Profile vs. 2,2'-Dihydroxychalcones

A systematic structure-activity study of hydroxylated chalcones as aryl hydrocarbon receptor (AhR) agonists revealed a striking dependence of AhR activation on the hydroxyl substitution pattern [1]. In Caco2 colon cancer cells, chalcones containing 2,2'-dihydroxy substituents (including 2,2'-dihydroxychalcone, 2,2',4'-trihydroxychalcone, and 2,2',5'-trihydroxychalcone) exhibited maximal induction of AhR-responsive genes CYP1A1, CYP1B1, and UGT1A1 [1]. In marked contrast, 2',3',4'-trihydroxychalcone—which lacks the critical 2-hydroxy group on the B-ring required for 2,2'-dihydroxy coordination—exhibited low to non-detectable AhR agonist activity in the same Caco2 cell assay system [1]. This represents a direct head-to-head comparison within the same experimental framework. Furthermore, none of the tested hydroxychalcones, including 2',3',4'-trihydroxychalcone, showed significant AhR activation in non-transformed young adult mouse colonocytes (YAMC), whereas the prototypical AhR ligand TCDD induced robust responses in both cell types [1].

Toxicology AhR signaling CYP induction Off-target screening

Antioxidant Capacity: Class-Level Evidence from Hydroxylation Pattern and SAR Studies

While direct quantitative antioxidant data for 2',3',4'-trihydroxychalcone in standardized assays (e.g., DPPH, ABTS) are not readily available in the primary literature, class-level structure-activity inferences strongly support significant antioxidant capacity based on its unique 2',3',4'-trihydroxy A-ring substitution pattern. Comprehensive reviews of hydroxy-substituted chalcones establish that the presence of multiple hydroxyl groups, particularly in ortho- and para- configurations, enhances radical scavenging activity through hydrogen atom transfer (HAT) and electron transfer mechanisms [1]. For comparative context, the structurally related chalcone butein (2',4,4'-trihydroxy) exhibits potent antioxidant activity: it inhibits iron-induced lipid peroxidation in rat brain homogenate with an IC50 of 3.3 ± 0.4 μM and scavenges DPPH radical with an IC0.200 of 9.2 ± 1.8 μM, comparable to α-tocopherol [2]. Butein also demonstrates chain-breaking antioxidant activity with a rate constant kinh = (3.0 ± 0.9) × 10⁴ M⁻¹s⁻¹, exceeding that of α-tocopherol (kinh = (2.2 ± 0.6) × 10⁴ M⁻¹s⁻¹) [3]. The 2',3',4'-trihydroxy substitution pattern on a single aromatic ring creates a catechol-like moiety with enhanced electron-donating capacity, predicting antioxidant activity at least comparable to, if not exceeding, that of butein [1].

Antioxidant Free radical scavenging Lipid peroxidation Structure-activity relationship

Anti-Inflammatory Potential: Structural Basis and Comparative Class Activity

The anti-inflammatory potential of 2',3',4'-trihydroxychalcone is supported by structure-activity relationships established for chalcone derivatives as inhibitors of arachidonic acid cascade enzymes. Studies on mouse epidermal lipoxygenase and cyclooxygenase demonstrate that chalcones possessing a 3,4-dihydroxycinnamoyl structure (i.e., catechol moiety on the B-ring) potently inhibit 12-lipoxygenase, with inhibitory effects on lipoxygenase being 10-fold or more potent than effects on cyclooxygenase [1]. While 2',3',4'-trihydroxychalcone bears its trihydroxy substitution on the A-ring rather than the B-ring, the presence of a catechol-like ortho-dihydroxy motif (2',3'-dihydroxy) predicts comparable inhibitory activity against lipoxygenase enzymes. For context, the related trihydroxychalcone isoliquiritigenin (2',4',4-trihydroxy) inhibits LPS-induced iNOS and COX-2 expression in RAW 264.7 macrophages via attenuation of NF-κB signaling [2]. Similarly, butein (10 μM) inhibits over 90% of iNOS and COX-2 expression and reduces TNF-α production in LPS-stimulated RAW 264.7 cells . The polyhydroxylated nature of 2',3',4'-trihydroxychalcone, particularly the ortho-dihydroxy arrangement, is consistent with the structural determinants required for anti-inflammatory chalcone activity [3].

Anti-inflammatory Lipoxygenase inhibition COX inhibition Cytokine modulation

2',3',4'-Trihydroxychalcone: Prioritized Research and Industrial Application Scenarios Based on Differential Evidence


Herbicide Lead Discovery: Selective C4 Weed Control

Procure 2',3',4'-trihydroxychalcone as a validated lead scaffold for developing selective herbicides targeting C4 photosynthetic weeds. The compound demonstrates an IC50 of 4.2 μM against C4 PEPC with 15-45 fold selectivity over C3 PEPC, and whole-plant assays confirm growth inhibition of Amaranthus retroflexus (C4) without affecting oilseed rape (C3) [1]. This selectivity profile is unique among chalcones and offers a novel mode of allosteric PEPC inhibition distinct from commercial herbicides. Recommended for agricultural chemistry programs seeking resistance-breaking herbicides with crop safety.

Breast Cancer and Menopausal Hormone Therapy (MHT) Research

Utilize 2',3',4'-trihydroxychalcone (CC7) as a chemical probe to investigate ERα reprogramming mechanisms. The compound functions as a coligand that binds concurrently with 17β-estradiol, altering ERα-mediated gene regulation without acting as a direct agonist or antagonist [1]. It blocks E2-induced proliferation of MCF-7 breast cancer cells and mouse uterine growth, while regulating a distinct gene set in bone-derived cells [2]. This unique pharmacology supports its use in developing safer MHT adjuncts and in dissecting non-classical ERα signaling pathways. Not substitutable with isoliquiritigenin or other chalcone ERα agonists.

Toxicological Screening: AhR Off-Target Liability Assessment

Select 2',3',4'-trihydroxychalcone as a negative control or low-liability comparator in AhR activation studies. Direct head-to-head data demonstrate that this compound exhibits low to non-detectable AhR agonist activity in Caco2 cells, in stark contrast to 2,2'-dihydroxy-substituted chalcones which maximally induce CYP1A1, CYP1B1, and UGT1A1 [1]. This reduced off-target profile makes 2',3',4'-trihydroxychalcone a cleaner chemical tool for in vivo pharmacological studies where AhR-mediated CYP induction could confound results.

Antioxidant and Anti-Inflammatory Mechanistic Studies

Employ 2',3',4'-trihydroxychalcone in oxidative stress and inflammation research programs based on its favorable 2',3',4'-trihydroxy A-ring substitution pattern. The ortho-dihydroxy (catechol-like) motif predicts strong radical scavenging activity [1] and potential lipoxygenase inhibition with selectivity over cyclooxygenase [2]. While direct quantitative data for this specific compound are limited, class-level SAR supports its use as a polyhydroxylated chalcone scaffold for structure-activity optimization. Confirmatory DPPH/ABTS and enzyme inhibition assays are recommended to establish compound-specific benchmarks.

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